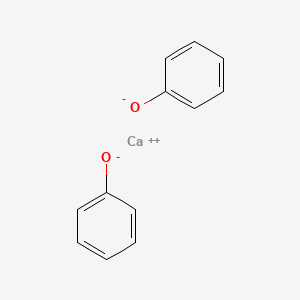

Calcium phenoxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5793-84-0 |

|---|---|

Molecular Formula |

C12H10CaO2 |

Molecular Weight |

226.28 g/mol |

IUPAC Name |

calcium;diphenoxide |

InChI |

InChI=1S/2C6H6O.Ca/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |

InChI Key |

ZMRQTIAUOLVKOX-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Ca+2] |

Other CAS No. |

5793-84-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Phenoxide from Calcium Hydroxide and Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium phenoxide, a significant organocalcium compound, from the reaction of calcium hydroxide and phenol. This document details established experimental protocols, presents quantitative data for process optimization, and visualizes the synthetic workflow, serving as a critical resource for professionals in chemical research and pharmaceutical development.

Introduction

This compound, with the chemical formula C₁₂H₁₀CaO₂, is an organocalcium salt formed from the reaction of a calcium source, such as calcium hydroxide or calcium oxide, with phenol. It typically appears as a reddish powder and exhibits slight solubility in water and alcohols.[1] The compound serves as a versatile intermediate in various chemical syntheses and has applications in industrial chemistry, including its use as a detergent and an additive for motor oils. The synthesis of this compound is a straightforward acid-base reaction, yet the optimization of reaction conditions is crucial for achieving high yields and purity. This guide explores the primary synthetic methodologies, focusing on the direct reaction between calcium hydroxide and phenol in different solvent systems.

Core Synthesis Methodologies

The preparation of this compound from calcium hydroxide and phenol can be effectively carried out in both aqueous and non-aqueous (alcoholic) media. The choice of solvent significantly influences the reaction kinetics, temperature control, and workup procedure.

Aqueous Synthesis Method

The most direct method for synthesizing this compound involves the reaction of calcium hydroxide and phenol in hot water.[1] This approach is advantageous due to the low cost and low environmental impact of the solvent.

A detailed experimental procedure for the aqueous synthesis of this compound is outlined in U.S. Patent 2,275,045A.[2]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and heating apparatus, combine 161 parts by weight of calcium hydroxide and 265 parts by weight of phenol.

-

Solvent Addition: Add 3000 parts by weight of water to the mixture.

-

Reaction Conditions: Heat the mixture to 80°C while continuously agitating. Maintain these conditions for a period of 4 hours to ensure the reaction proceeds to completion.[2]

-

Isolation: After the reaction period, the excess, unreacted calcium hydroxide is removed by filtration.[2] The resulting aqueous solution contains the this compound.

-

Product Recovery: The this compound can be isolated by evaporation of the water or used directly as an aqueous solution for subsequent applications.

Alcoholic Medium Synthesis

Synthesis in a monohydric alcohol offers an alternative to the aqueous route. While some historical attempts to react phenols directly with calcium oxide in alcohols like ethanol were reported to be generally unsatisfactory without specific activation steps, this medium can be used effectively under the right conditions.[3] The use of an alcoholic medium can enhance yield and purity.[1]

The following protocol is adapted from a procedure for the reaction of an oil-soluble phenol with calcium oxide in a C3-C6 alkanol, which can be modified for calcium hydroxide.[3] This method involves an "activation" of the calcium source.

-

Reaction Setup: Charge the reaction vessel with a monohydric alcohol (e.g., a C3-C6 alkanol) and pulverulent calcium hydroxide. The typical ratio is 2.5-10 pounds of alcohol per pound of calcium hydroxide.

-

Activation/Reaction Initiation: Heat the mixture to a temperature between approximately 107°C and 232°C (225°F and 450°F) for a period of at least one hour to facilitate the reaction with the phenol.[3]

-

Phenol Addition: Add 0.1 to 1.33 equivalents of the phenol per mole of calcium hydroxide to the mixture.

-

Reflux: Reflux the resulting mixture for a period of 1 to 4 hours.[3]

-

Solvent Removal: After the reflux period, strip the alcoholic reaction medium from the mixture, typically via distillation.

-

Purification: Separate any solid material from the resulting crude product to obtain the calcium phenolate.[3]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes quantitative data derived from patent literature, illustrating the impact of the synthetic approach on product conversion.

| Method | Calcium Source | Solvent | Phenol Type | Temperature | Time | Conversion/Yield | Reference |

| Aqueous | Calcium Hydroxide | Water | Phenol | 80°C | 4 hours | Not specified, but implied to be effective for solution preparation. | US2275045A[2] |

| Alcoholic (with activation) | Calcium Oxide | Isoamyl Alcohol | Diamyl phenol | Reflux | 2 hours (activation) + 4 hours (reflux) | 78.6% | US2870134A[3] |

| Alcoholic (without activation) | Calcium Oxide | Isoamyl Alcohol | Diamyl phenol | Reflux | 4 hours | 23.5% | US2870134A[3] |

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for confirming the formation of the phenoxide salt.

Infrared (IR) Spectroscopy:

| Vibrational Mode | Free Phenol (cm⁻¹) | This compound (cm⁻¹) | Observation |

| C-O Stretching | ~1220-1230 | ~1255-1265 | Up-shift of 25-35 cm⁻¹ indicates increased bond order upon deprotonation.[1] |

| Aromatic C=C Stretching | Envelope | Broadened and slightly down-shifted | Broadening and a slight down-shift are due to electronic withdrawal by the Ca²⁺ metal center.[1] |

A strong band at 1004 cm⁻¹ in the Raman spectrum is attributable to the ring breathing mode, and a Ca-O lattice band can be observed at 413 cm⁻¹.[1]

Visualized Experimental Workflow

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the chemical reaction itself.

Caption: General experimental workflow for this compound synthesis.

Caption: Balanced chemical equation for the synthesis.

References

Spectroscopic Characterization of Calcium Phenoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize calcium phenoxide, a compound with applications in various industrial processes, including as a lubricant additive and a detergent.[1] This document details the principles, experimental protocols, and data interpretation for the primary spectroscopic methods employed in the structural elucidation and quality control of this organometallic compound.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is a salt formed from the reaction of a calcium cation (Ca²⁺) with two phenoxide anions (C₆H₅O⁻).[1] It typically appears as a reddish powder and is slightly soluble in water and alcohols.[1] The bonding between the calcium and the phenoxide ligand has both ionic and covalent character, which influences its chemical and physical properties. A thorough spectroscopic characterization is essential to understand its structure, purity, and performance in various applications.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is crucial for the unambiguous characterization of this compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used to characterize the phenoxide ligand, while ⁴³Ca NMR can provide direct information about the calcium center.

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide information about the electronic environment of the aromatic ring. The chemical shifts of the aromatic protons and carbons are sensitive to the coordination of the phenoxide oxygen to the calcium ion.

⁴³Ca NMR Spectroscopy: Direct observation of the calcium nucleus is challenging due to the low natural abundance (0.14%) and quadrupolar nature of the ⁴³Ca isotope. However, advanced techniques such as solid-state NMR with dynamic nuclear polarization (DNP) can be employed to acquire ⁴³Ca NMR spectra.

Quantitative NMR Data:

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Multiplets | Aromatic protons |

| ¹³C | 120 - 170 | Multiple signals | Aromatic carbons |

| ⁴³Ca | Varies | Singlet (in solution) | Calcium environment |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. In this compound, the IR spectrum is dominated by the vibrations of the phenoxide ligand and the Ca-O bond.

Key Vibrational Modes:

-

C-O Stretching: The C-O stretching frequency in this compound is shifted to a higher wavenumber compared to free phenol, indicating an increase in the C-O bond order upon deprotonation and coordination to calcium.

-

Ca-O Stretching: A band in the far-IR region can be attributed to the Ca-O stretching vibration, providing direct evidence of the metal-ligand bond.

-

Aromatic C-H and C=C Vibrations: These bands are characteristic of the phenyl ring and can be used for identification.

Quantitative IR Data:

| Vibrational Mode | Wavenumber (cm⁻¹) in Phenol | Wavenumber (cm⁻¹) in this compound | Change (Δν) cm⁻¹ |

| C-O Stretch | ~1224 | ~1250-1260 | +26 to +36 |

| Aromatic C=C Stretch | ~1600, 1500, 1470 | Shifted and broadened | - |

| Ca-O Stretch | - | ~300-500 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound is expected to show absorptions arising from the π → π* transitions of the aromatic phenoxide ligand. While detailed spectra are not widely reported, a UV absorption tail around 315 nm has been noted, which can be attributed to the HOMO-LUMO transition, where the HOMO is localized on the phenoxide π system and the LUMO is largely composed of Ca(4s/4p) orbitals.[1] For comparison, calcium oxide nanoparticles, a related calcium-oxygen-containing material, exhibit a prominent UV absorption peak in the range of 220-260 nm.[2] Phenolic compounds, in general, are characterized by their UV absorbance within the wavelength range of 220 to 400 nm.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can provide information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. The expected molecular ion would correspond to [Ca(OC₆H₅)₂]⁺. Fragmentation would likely involve the loss of one or both phenoxide ligands. The fragmentation pattern of phenol itself often shows a prominent molecular ion peak and subsequent loss of CO.[4]

Predicted Mass Spectrometry Data:

| Ion | m/z (for ⁴⁰Ca) | Description |

| [Ca(OC₆H₅)₂]⁺ | 226 | Molecular Ion |

| [Ca(OC₆H₅)]⁺ | 133 | Loss of one phenoxide radical |

| [C₆H₅O]⁺ | 93 | Phenoxide cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Experimental Protocols

Given the air- and moisture-sensitive nature of many organometallic compounds, including potentially this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

NMR Spectroscopy

-

Sample Preparation:

-

In a glovebox, accurately weigh 5-10 mg of the this compound sample into an NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., THF-d₈, CDCl₃) that has been thoroughly dried and degassed.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (Nujol Mull):

-

In a glovebox or under a stream of inert gas, grind 2-5 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add 1-2 drops of Nujol (mineral oil) and continue grinding to form a uniform paste.

-

Spread a thin film of the mull between two KBr or CsI plates.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry KBr powder in an oven.

-

In a glovebox, mix ~1 mg of the this compound sample with ~100 mg of dry KBr powder and grind to a very fine, homogenous powder.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Logic of Spectroscopic Data Interpretation

Caption: Logical flow of interpreting multi-spectroscopic data for structural elucidation.

Conceptual Calcium Signaling Pathway

While there is no direct evidence of this compound's involvement in specific biological signaling, the release of calcium ions from such a compound in a biological system could conceptually influence general calcium signaling pathways. The following diagram illustrates a simplified, generic calcium signaling cascade.

Caption: A simplified diagram of a generic intracellular calcium signaling pathway.

Conclusion

The spectroscopic characterization of this compound requires a combination of techniques to fully elucidate its structure and purity. NMR and IR spectroscopy provide detailed information about the phenoxide ligand and its coordination to the calcium center. UV-Vis spectroscopy and mass spectrometry offer insights into the electronic structure and molecular weight of the compound. By following detailed experimental protocols and logically interpreting the data from these methods, researchers can gain a comprehensive understanding of this important organometallic compound.

References

- 1. Buy this compound | 5793-84-0 [smolecule.com]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

X-ray Crystal Structure of Calcium Phenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the X-ray crystal structure of calcium phenoxide (Ca(OC₆H₅)₂). While the isolation of single crystals of simple this compound has proven challenging due to its high lattice energy and low solubility, this document summarizes the available crystallographic data obtained from powder X-ray diffraction (XRD) studies.[1] Detailed experimental protocols for the synthesis of this compound and its characterization by powder XRD are presented. This guide serves as a valuable resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the structural properties and synthesis of alkaline earth metal phenoxides.

Introduction

This compound is an organocalcium compound with applications as a detergent and an additive for motor oils.[2][3][4] Its structural characterization is crucial for understanding its chemical properties and for the rational design of new materials and catalysts. The molecule consists of a calcium cation (Ca²⁺) coordinated to two phenoxide anions (C₆H₅O⁻).[1][5] However, the strong ionic interactions within the crystal lattice make it difficult to grow single crystals suitable for single-crystal X-ray diffraction.[1] Consequently, powder X-ray diffraction has been the primary method for its structural elucidation.

Crystallographic Data

Early studies of this compound using powder X-ray diffraction were successful in matching the experimental pattern to a calculated orthorhombic crystal system.[1] The determined unit cell parameters are summarized in the table below. It is important to note that these parameters are derived from powder diffraction data and not from a full single-crystal structure refinement.

| Crystallographic Parameter | Value | Crystal System | Space Group |

| a | 26.31 Å | Orthorhombic | Pnma |

| b | 6.12 Å | ||

| c | 9.31 Å |

Table 1: Crystallographic data for this compound obtained from powder X-ray diffraction.[1]

The structure is described as a polymeric framework where each phenoxide ligand chelates one calcium ion through its ipso-oxygen and simultaneously bridges to an adjacent calcium ion.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from calcium hydroxide and phenol.[1]

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Phenol (C₆H₅OH)

-

Methanol (or another suitable alcohol)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Drying oven or vacuum line

Procedure:

-

Under an inert atmosphere, add equimolar amounts of finely powdered calcium hydroxide and phenol to a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a sufficient amount of an alcoholic solvent, such as methanol, to the flask to form a slurry.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours to ensure complete reaction. The formation of this compound is indicated by a change in the consistency and color of the mixture.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the product with fresh solvent to remove any unreacted starting materials.

-

Dry the resulting this compound powder under vacuum to remove any residual solvent. The final product is typically a reddish powder.[2][4]

Powder X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for obtaining and analyzing the powder XRD pattern of synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder

-

Data collection and analysis software

Procedure:

-

Finely grind a small amount of the dried this compound sample to ensure random crystal orientation.

-

Mount the powdered sample onto the sample holder of the X-ray diffractometer.

-

Set the data collection parameters, including the 2θ range (typically from 5° to 80°), step size, and scan speed.

-

Initiate the X-ray diffraction scan.

-

Once the data collection is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).

-

Perform a background subtraction and peak identification.

-

Index the diffraction pattern using appropriate software to determine the unit cell parameters, crystal system, and space group.

-

Compare the experimental pattern with calculated patterns from theoretical models or database entries to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and powder XRD characterization of this compound.

Conclusion

This technical guide has summarized the current understanding of the X-ray crystal structure of this compound. While a single-crystal structure remains elusive, powder X-ray diffraction has provided valuable insights into its orthorhombic crystal system and polymeric nature. The detailed experimental protocols for its synthesis and characterization offer a practical resource for researchers. Further investigations, potentially employing advanced techniques or alternative crystallization strategies, are necessary to obtain a complete single-crystal X-ray structure and to further elucidate the structure-property relationships of this important organocalcium compound.

References

The Thermal Decomposition of Calcium Phenoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of calcium phenoxide and its hydroxylated analogue, hydroxythis compound. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the decomposition pathways and analytical workflows. This information is critical for professionals in materials science and drug development who utilize organocalcium compounds and require a thorough understanding of their thermal stability and degradation products.

Core Decomposition Mechanism

The thermal decomposition of this compound derivatives is characterized by a notably clean and high-yield conversion process, distinguishing it from other alkali metal phenoxides. Unlike sodium or potassium phenoxides which typically decompose into char and gaseous products, calcium phenoxides can be engineered to yield valuable volatile organic compounds.

Research has focused on hydroxythis compound (Ca(OH)OC₆H₅), which demonstrates remarkable thermal stability up to approximately 450°C.[1] Upon further heating to a range of 550-650°C, it undergoes a clean decomposition to produce phenol and calcium oxide in nearly quantitative yields.[1] This suggests a pathway that avoids significant charring and minimizes complex side reactions.

The proposed primary decomposition reaction for hydroxythis compound is as follows:

Ca(OH)OC₆H₅(s) → CaO(s) + C₆H₅OH(g)

For the non-hydroxylated calcium diphenoxide (Ca(OC₆H₅)₂), while specific thermal analysis data is scarce, the decomposition is expected to proceed through a more complex pathway, likely involving the formation of intermediates before ultimately yielding calcium oxide as the final solid residue at high temperatures, a common end-product for thermally decomposed calcium salts.[2][3][4]

References

The Solubility of Calcium Phenoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of calcium phenoxide in organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document summarizes the existing qualitative information and presents a detailed experimental protocol for the accurate determination of its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and pharmaceutical development.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is an organocalcium compound that typically appears as a reddish powder. It is recognized for its role as a detergent, an additive in motor oils, and as a catalyst in various organic reactions.[1][2][3] Its utility in these applications is intrinsically linked to its solubility and reactivity profile. Understanding its behavior in different solvent systems is therefore critical for process optimization, formulation development, and predicting its fate in various chemical environments.

Solubility of this compound: A Qualitative Overview

The solubility of this compound is generally described as limited in most common solvents. Early attempts to grow single crystals of this compound for structural elucidation were reportedly hampered by its high lattice energy and consequently low solubility.[1] The available qualitative data on the solubility of this compound and the closely related hydroxythis compound are summarized in the table below.

| Solvent System | Compound | Solubility | Reference(s) |

| Water | This compound | Slightly Soluble | [1][3] |

| Alcohol | This compound | Slightly Soluble | [1][3] |

| Tetrahydrofuran (THF) | Hydroxythis compound | Insoluble | |

| Diethyl Ether | Hydroxythis compound | Insoluble | |

| Toluene | Hydroxythis compound | Insoluble | |

| Xylene | Hydroxythis compound | Insoluble | |

| N-Methylformamide | Hydroxythis compound | Insoluble | |

| N,N-Dimethylformamide (DMF) | Hydroxythis compound | Insoluble | |

| N-Methylpyrrolidone (NMP) | Hydroxythis compound | Insoluble |

Table 1: Qualitative Solubility of this compound and Hydroxythis compound. This table summarizes the descriptive solubility information found in the literature. It is important to note that "slightly soluble" is a non-quantitative term and experimental determination is necessary for precise measurements.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise solubility data, the gravimetric method offers a reliable and straightforward approach. This protocol outlines the steps for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Analytical balance (accurate to at least 0.1 mg)

-

Oven

-

Glassware (e.g., flasks, beakers, graduated cylinders)

-

Spatula, weighing paper

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature and prevent precipitation or further dissolution.

-

Immediately filter the withdrawn sample to remove any remaining solid particles. A syringe filter with a membrane compatible with the organic solvent is recommended for this step.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, known volume of the saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in an oven at a temperature sufficient to remove any residual solvent without causing decomposition of the this compound.

-

Cool the dish in a desiccator to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Figure 1. Experimental Workflow for Gravimetric Solubility Determination.

Applications and Further Research

The limited solubility of this compound in many organic solvents is a key consideration for its application. For instance, in its role as a catalyst, its solubility in the reaction medium will dictate whether the process is homogeneous or heterogeneous, which in turn affects reaction kinetics, catalyst recovery, and product purification.[4] In lubricant formulations, its dispersibility, which is related to its solubility, is crucial for its performance.[1]

Further research is needed to generate a comprehensive, quantitative dataset of this compound solubility in a wide range of organic solvents at various temperatures. Such data would be invaluable for:

-

Reaction engineering: Optimizing solvent selection for this compound-catalyzed reactions.

-

Formulation science: Developing stable and effective formulations for lubricants and detergents.

-

Crystallization studies: Identifying suitable solvent systems for the growth of high-quality single crystals for detailed structural analysis.

By providing a clear, albeit qualitative, summary and a robust experimental protocol, this guide aims to facilitate further investigation into the fundamental properties of this compound, thereby enabling its more effective application in research and industry.

References

- 1. Buy this compound | 5793-84-0 [smolecule.com]

- 2. nama-group.com [nama-group.com]

- 3. This compound [drugfuture.com]

- 4. Synthesis of ethylphenols and xanthenes via reaction of calcium carbide and phenol: experimental and theoretical studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Quantum Chemical Calculation of Calcium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand the structure, bonding, and electronic properties of calcium phenoxide, Ca(OC₆H₅)₂. This document details the computational methodologies, presents key quantitative data from theoretical studies, and visualizes the underlying molecular and procedural relationships.

Introduction to this compound

This compound is an organocalcium compound that serves as a fundamental model for understanding the nature of the calcium-oxygen bond in more complex aryloxide systems.[1] Its chemical structure consists of a calcium cation (Ca²⁺) and two phenoxide anions (C₆H₅O⁻).[1] These compounds are relevant in various chemical applications, including as lubricant additives and as reagents in organic synthesis.[1] Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic structure and reactivity of such metal-organic compounds at the atomic level.

Theoretical studies, particularly those employing DFT, have been instrumental in characterizing the bonding in this compound. Isomolecular electrostatic potential maps have suggested a catalytic role for this compound in certain alkylation and dehydration reactions.[2] This guide will focus on the computational approaches used to derive such insights.

Computational Methodologies

The accurate theoretical description of metal-containing compounds like this compound requires robust computational protocols. The following section details a recommended methodology based on established practices for organometallic complexes.

Density Functional Theory (DFT) Protocol

A widely accepted approach for obtaining reliable geometries and electronic properties of 3d transition metal complexes, and by extension alkaline earth metal complexes like this compound, involves the use of hybrid DFT functionals and triple-zeta basis sets.[3]

Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or similar programs.

Model System: While calculations can be performed on a monomeric Ca(OPh)₂, a dimeric model, Ca₂(OPh)₄, is often used to better represent the polymeric nature of the compound in the solid state.[1]

Geometry Optimization:

-

Functional: PBE0, a hybrid functional that mixes a percentage of Hartree-Fock exchange with the PBE generalized gradient approximation, is recommended for energy and geometry calculations of metal complexes.[4][5]

-

Basis Set: The def2-TZVP (triple-zeta valence with polarization) basis set is a reliable choice that provides a good balance between accuracy and computational cost for systems containing metals and organic ligands.[3][6]

-

Dispersion and Solvation: For improved accuracy, especially in condensed phases, corrections for dispersion forces (e.g., D3BJ) and the effects of a solvent (e.g., using the Conductor-like Polarizable Continuum Model, CPCM) should be included in the calculation.[5]

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Bonding Analysis:

-

Natural Bond Orbital (NBO) Analysis: To understand the nature of the chemical bonds, an NBO analysis is performed. This method localizes the wavefunction into orbitals that align with the intuitive Lewis structure concepts of bonds and lone pairs.[7][8] Key outputs include natural population analysis (NPA) charges and Wiberg bond indices.

The logical flow of such a computational study is visualized below.

Quantitative Data from Quantum Chemical Calculations

The following table summarizes key quantitative descriptors for a dimeric model of this compound, calculated at the PBE0/def2-TZVP level of theory.[1]

| Parameter | Species | Value | Interpretation |

| Natural Charge (NBO) | Ca | +1.68 e | Indicates a highly ionic interaction, but less than the formal +2 charge. |

| O | -0.66 e | Significant negative charge localized on the oxygen atom. | |

| Wiberg Bond Index | Ca–O | 0.15 | Suggests a weak but non-negligible covalent character in the Ca–O bond.[1][9] |

| Covalent Character | Ca–O | ~8% | Derived from NBO analysis, quantifying the degree of covalent bonding.[1] |

| Frontier Orbitals | HOMO | Phenoxide π system | The highest occupied molecular orbital is localized on the phenoxide ligands. |

| LUMO | Ca (4s/4p) | The lowest unoccupied molecular orbital is primarily centered on the calcium atoms. |

Interpretation of Bonding

The computational data provides a detailed picture of the bonding in this compound. The NBO charges of +1.68 on calcium and -0.66 on oxygen confirm that the Ca-O bond is predominantly ionic.[1] However, the ideal ionic model would have a +2 charge on the calcium. The deviation from this ideal, coupled with a Wiberg bond index of 0.15, points to a degree of covalent character, estimated to be around 8%.[1] The Wiberg bond index, in this context, quantifies the extent of electron pair sharing between the calcium and oxygen atoms.[9]

The localization of the HOMO on the phenoxide π system and the LUMO on the calcium 4s/4p orbitals is significant for understanding the compound's reactivity and spectroscopic properties, such as its UV absorption characteristics.[1] This electronic structure suggests that the phenoxide ligand is the primary site for electron donation (nucleophilicity), while the calcium center is the primary site for electron acceptance (electrophilicity). This donor-acceptor relationship is fundamental to its chemical behavior.

The molecular structure of the dimeric this compound unit, which forms the basis of these calculations, is depicted below.

The interaction between the phenoxide oxygen and the calcium center can be conceptualized through the lens of NBO donor-acceptor interactions. The primary interaction involves the donation of electron density from the lone pair orbitals of the oxygen atom into empty (acceptor) orbitals on the calcium atom.

Conclusion

Quantum chemical calculations, particularly those using DFT with hybrid functionals like PBE0 and robust basis sets like def2-TZVP, provide critical insights into the electronic structure and bonding of this compound. The available theoretical data indicates that the Ca-O bond is highly ionic but possesses a significant degree of covalent character (~8%), which is crucial for a complete understanding of its properties and reactivity.[1] NBO analysis is an indispensable tool for quantifying this relationship. The computational workflow and analyses presented in this guide offer a robust framework for researchers investigating this compound and related organometallic compounds, enabling the rationalization of their properties and the design of new systems for applications in catalysis and materials science.

References

- 1. joaquinbarroso.com [joaquinbarroso.com]

- 2. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 3. Hydricity of 3d Transition Metal Complexes from Density Functional Theory: A Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ORCA Input Library - DFT calculations [sites.google.com]

- 5. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NBO [cup.uni-muenchen.de]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lewis Acidity of Calcium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of calcium phenoxide, a compound of interest in various chemical and industrial applications. This document details the structural and electronic properties that give rise to its Lewis acidic character, outlines experimental and computational methods for its quantification, presents available comparative data, and discusses its role in catalysis.

Introduction to this compound

This compound, with the chemical formula Ca(OC₆H₅)₂, is an organocalcium compound that exists as a polymeric solid.[1] It is synthesized through the reaction of a calcium source, such as calcium hydroxide or calcium oxide, with phenol.[1][2] The compound is notable for its applications as a detergent, a lubricant additive, and as a reagent in chemical synthesis.[1][2][3] The Lewis acidity of this compound, conferred by the calcium(II) ion, is a key aspect of its reactivity and catalytic potential.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of calcium hydroxide with phenol.[1] This acid-base reaction results in the formation of this compound and water.

Caption: General synthesis of this compound.

Structural and Electronic Properties

This compound's structure is a key determinant of its Lewis acidity. In the solid state, it forms a polymer where the Ca²⁺ centers are typically seven- or eight-coordinate, bridged by the phenoxide ligands.[1] The bonding between the calcium and the phenoxide oxygen is primarily ionic, but with some covalent character.[1] The Ca²⁺ ion, as an alkaline earth metal cation, possesses empty orbitals that can accept electron density, making it a Lewis acidic center.

Quantitative Structural Data

The following table summarizes key bonding metrics for this compound and related alkaline-earth aryloxides, providing a comparative view of their structures.[1]

| Compound | Ca-O Bond Length (Å) | Ae···Ae Distance (Å) | Coordination No. | Geometry |

| Ca(OPh)₂ (polymer) | 2.32(2) | 3.79 | 7–8 | Capped trigonal prism |

| [Ca(OAr)₂(thf)₂]₂ | 2.208 / 2.295 | 3.559 | 8 | Bicapped trigonal prism |

| [Ca(sal-Me)₂(MeOH)]ₙ | 2.267 | – | 6 | Octahedron |

| [Mg(OPh)₂(thf)₂]₂ | 2.003 | 3.060 | 5 | Square pyramid |

| [Ba(OAr)₂(thf)]₂ | 2.46 | 3.94 | 9 | Tricapped trigonal prism |

Data sourced from Smolecule[1]. "Ar" denotes an aryl group, "thf" is tetrahydrofuran, and "sal-Me" is a salicylaldehyde derivative.

Assessment of Lewis Acidity

While direct quantitative measurements of the Lewis acidity of this compound are not widely published, several established methods can be employed for this purpose. These include spectroscopic techniques and computational approaches.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN), a measure of Lewis acidity, using ³¹P NMR spectroscopy.[4][5][6] A Lewis basic probe molecule, typically triethylphosphine oxide (Et₃PO), is added to a solution of the Lewis acid, and the change in the ³¹P NMR chemical shift is measured.[4][5][6]

Methodology:

-

Preparation of Solutions: A standard solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating solvent (e.g., deuterated acetonitrile or dichloromethane) is prepared. A solution of this compound is also prepared in a suitable dry solvent.

-

NMR Measurement: The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine its initial chemical shift (δ₀).

-

Adduct Formation: The this compound solution is added to the Et₃PO solution. The Lewis acidic Ca²⁺ center of this compound coordinates to the Lewis basic oxygen atom of Et₃PO.

-

Final NMR Measurement: The ³¹P NMR spectrum of the resulting mixture is recorded to determine the new chemical shift of the Et₃PO-calcium phenoxide adduct (δₛₐₘₚₗₑ).

-

Calculation of Acceptor Number (AN): The AN is calculated using the following formula, referenced against the chemical shift of Et₃PO in hexane (δ = 41.0 ppm, AN = 0) and in the presence of the strong Lewis acid SbCl₅ (δ = 86.1 ppm, AN = 100).[5]

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

Caption: Workflow for the Gutmann-Beckett method.

Computational Protocol: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the intrinsic Lewis acidity of a species in the gas phase.[7] It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. Higher FIA values indicate stronger Lewis acidity.[7] This method is particularly useful for comparing the Lewis acidity of a series of compounds.

Methodology:

-

Computational Model: The geometries of the Lewis acid (this compound) and the corresponding fluoride adduct ([Ca(OPh)₂(F)]⁻) are optimized using Density Functional Theory (DFT) calculations.

-

Energy Calculation: The electronic energies of the optimized structures and the fluoride ion are calculated at a high level of theory.

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Ca(OPh)₂(g) + F⁻(g) → [Ca(OPh)₂(F)]⁻(g)

Quantitative Data on Lewis Acidity

Direct quantitative data for the Lewis acidity of this compound is scarce. However, comparative studies provide valuable insights.

| Lewis Acid | Method | Result |

| Ca(OPh)₂ | ²⁷Al/⁴³Ca Competition Exp. | Weaker Lewis acid than Ca(OtBu)₂ |

| Ca(NTf₂)₂ | Catalytic Activity | Effective Lewis acid catalyst |

| Ca(OTf)₂ | Gutmann-Beckett Titration | Binds to phosphine oxide probes with cooperativity |

Data sourced from Smolecule[1], PubMed[8], and ChemRxiv[9].

The finding that this compound is a weaker Lewis acid than calcium tert-butoxide is significant.[1] This can be attributed to the electronic properties of the phenoxide ligand compared to the more electron-donating tert-butoxide ligand. The phenyl ring in the phenoxide can withdraw some electron density from the oxygen, which in turn slightly reduces the effective positive charge on the calcium center, thereby decreasing its Lewis acidity.

Role in Catalysis: A Manifestation of Lewis Acidity

The catalytic activity of this compound serves as practical evidence of its Lewis acidity. It has been shown to catalyze alkylation and dehydration reactions.[10] The Lewis acidic Ca²⁺ center can coordinate to a Lewis basic site on a substrate molecule (e.g., a carbonyl oxygen or a hydroxyl group), thereby activating the substrate for subsequent reaction.

Below is a proposed general mechanism for a Lewis acid-catalyzed reaction, such as the alkylation of a carbonyl compound, using this compound.

Caption: Proposed catalytic cycle for this compound.

In this cycle, the this compound activates the substrate by coordination. This increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. After the reaction, the product is released, and the catalyst is regenerated to participate in another cycle.

Conclusion

References

- 1. Buy this compound | 5793-84-0 [smolecule.com]

- 2. This compound [drugfuture.com]

- 3. This compound|lookchem [lookchem.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 6. magritek.com [magritek.com]

- 7. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 8. Calcium-based Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of ethylphenols and xanthenes via reaction of calcium carbide and phenol: experimental and theoretical studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Solid-State NMR Analysis of Calcium Phenoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium phenoxide and its derivatives are pivotal in various chemical and pharmaceutical applications, from serving as catalysts in organic synthesis to forming active components in certain drug formulations. Understanding the solid-state structure of these compounds is crucial for controlling their reactivity, stability, and bioavailability. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed insights into the local atomic environment of calcium ions, offering a unique window into the structure and bonding within this compound that is often inaccessible by other methods.

This technical guide provides a comprehensive overview of the application of solid-state NMR for the analysis of this compound and related calcium-organic compounds. It is designed for researchers, scientists, and drug development professionals who wish to leverage this technique for structural characterization. While direct solid-state 43Ca NMR data for this compound is limited in publicly accessible literature, this guide draws upon established methodologies and data from analogous calcium-containing organic solids to provide a robust framework for analysis.

The Challenge and Potential of 43Ca Solid-State NMR

The primary NMR-active isotope of calcium, 43Ca, presents significant experimental challenges due to its low natural abundance (0.135%) and small gyromagnetic ratio, which lead to low sensitivity.[1][2][3] Furthermore, as a quadrupolar nucleus (spin I = 7/2), its NMR signals are often broadened by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG), complicating spectral interpretation.[2][4]

Despite these hurdles, advancements in NMR hardware (high magnetic fields) and experimental techniques have made 43Ca ssNMR an increasingly accessible and invaluable tool.[2] The key NMR parameters obtained from 43Ca ssNMR—isotropic chemical shift (δiso), quadrupolar coupling constant (CQ), and chemical shift anisotropy (CSA)—are exquisitely sensitive to the local coordination environment of the calcium ion, including:

-

Coordination Number: The number of atoms directly bonded to the calcium ion.

-

Bond Distances and Angles: Precise geometry of the first coordination sphere.[1]

-

Nature of Ligands: Distinguishing between different types of coordinating atoms (e.g., oxygen, nitrogen).[5]

-

Polymorphism: Identifying different crystalline forms of the same compound.[4]

Theoretical Background: Deciphering the 43Ca NMR Spectrum

The appearance of a 43Ca solid-state NMR spectrum is governed by several key interactions. Understanding these is fundamental to extracting meaningful structural information.

-

Zeeman Interaction: The primary interaction between the nuclear spin and the external magnetic field, which determines the basic resonance frequency.

-

Quadrupolar Interaction: The interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient. For powdered samples, this interaction leads to characteristic broad lineshapes. The magnitude of this interaction is described by the quadrupolar coupling constant (CQ), which is highly sensitive to the symmetry of the local environment.

-

Chemical Shielding Interaction: The electron cloud around the nucleus shields it from the external magnetic field, causing a shift in the resonance frequency known as the chemical shift. In solids, the chemical shielding can be anisotropic, described by the Chemical Shift Anisotropy (CSA) tensor.

The interplay of these interactions, particularly the quadrupolar and chemical shift anisotropy, determines the final lineshape of the static 43Ca NMR spectrum. Techniques like Magic Angle Spinning (MAS) are employed to average out the anisotropic components of these interactions, leading to sharper, more resolved spectra.

Experimental Protocols

Detailed experimental protocols are crucial for acquiring high-quality 43Ca solid-state NMR data. The following outlines a generalized workflow, which should be optimized for the specific instrument and sample.

Sample Preparation

-

Isotopic Enrichment: Due to the low natural abundance of 43Ca, isotopic enrichment is often necessary for reasonable experiment times.[6] This can be achieved by synthesizing this compound from a 43Ca-enriched precursor, such as 43CaCO3 or 43CaCl2.

-

Sample Packing: The powdered sample is carefully packed into a zirconia rotor of an appropriate diameter (e.g., 3.2 mm, 4 mm). The packing should be uniform to ensure stable magic angle spinning.

NMR Spectrometer Setup

-

Magnetic Field Strength: Higher magnetic fields (e.g., 14.1 T and above) are highly advantageous as they increase sensitivity and reduce the effects of second-order quadrupolar broadening, leading to better spectral resolution.[7]

-

Probe Tuning: The NMR probe must be carefully tuned to the 43Ca resonance frequency for efficient signal detection.

Key Solid-State NMR Experiments

-

Static 43Ca NMR:

-

Pulse Sequence: A simple pulse-acquire sequence is used.

-

Purpose: To determine the full chemical shift anisotropy (CSA) and quadrupolar coupling constant (CQ) by analyzing the broad powder pattern. This requires a wide spectral window and careful simulation of the resulting lineshape.[6]

-

-

Magic Angle Spinning (MAS) 43Ca NMR:

-

Pulse Sequence: A simple pulse-acquire sequence under MAS.

-

Spinning Speed: Moderate to fast MAS rates (e.g., 5-15 kHz) are typically used to average anisotropic interactions.

-

Purpose: To obtain high-resolution spectra displaying the isotropic chemical shifts of different calcium sites in the structure.

-

-

Cross-Polarization Magic Angle Spinning (CP/MAS):

-

Pulse Sequence: A standard cross-polarization sequence is used to transfer magnetization from abundant spins (like 1H) to the dilute 43Ca nuclei.

-

Contact Time: Optimization of the contact time is crucial for efficient polarization transfer.

-

Purpose: To enhance the sensitivity of the 43Ca signal, especially for natural abundance samples.[4]

-

-

Two-Dimensional Correlation Experiments:

-

Example: 1H-43Ca Heteronuclear Correlation (HETCOR) spectroscopy.

-

Purpose: To identify which protons are in close spatial proximity to the calcium ions, providing valuable information about the coordination of protonated ligands like water or hydroxyl groups.

-

Data Presentation: Quantitative NMR Parameters of Calcium-Organic Compounds

| Compound | δiso (ppm) | CQ (MHz) | ηQ | Magnetic Field (T) | Reference |

| Calcium Acetate Monohydrate | 21.3 | 1.15 | 0.50 | 21.1 | [8] |

| Calcium Formate | 19.5 | 1.10 | 0.85 | 14.1 | [4] |

| Calcium Lactate Pentahydrate | 8.0, 10.4, 12.8 | 1.1 - 1.5 | N/A | 14.1 | [1] |

| Calcium Benzoate Trihydrate | 15.0 | 1.8 | 0.4 | 11.75 | [6] |

Note: δiso is the isotropic chemical shift, CQ is the quadrupolar coupling constant, and ηQ is the quadrupolar asymmetry parameter. N/A indicates data not available.

A key correlation has been observed between the 43Ca isotropic chemical shift and the mean Ca-O bond distance: a decrease in the Ca-O distance leads to an increase (deshielding) of the 43Ca chemical shift.[1] This trend is a powerful tool for interpreting spectral data in terms of local calcium coordination geometry.

Mandatory Visualizations

Experimental Workflow for 43Ca Solid-State NMR

References

- 1. research.lancaster-university.uk [research.lancaster-university.uk]

- 2. 43Ca MAS-DNP NMR of Frozen Solutions for the Investigation of Calcium Ion Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (43Ca) Calcium NMR [chem.ch.huji.ac.il]

- 4. Calcium binding environments probed by 43Ca NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/C0DT00416B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted Calcium Phenoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted calcium phenoxides are a class of organometallic compounds with a growing range of applications, primarily in industrial chemistry as lubricant additives. Their synthesis has been extensively explored to optimize properties such as detergency, thermal stability, and basicity. While their role in drug development is less established, the inherent biological activity of phenolic compounds and the crucial role of calcium in cellular signaling suggest potential for future pharmaceutical applications. This guide provides a comprehensive overview of the synthesis of substituted calcium phenoxides, detailing experimental protocols, summarizing quantitative data, and outlining potential, albeit currently limited, biological relevance.

Core Synthesis Methodologies

The synthesis of substituted calcium phenoxides can be broadly categorized into two main approaches: the direct reaction of a substituted phenol with a calcium base, and the synthesis of overbased calcium phenates, which involves the incorporation of an excess of a metal carbonate.

Direct Reaction of Substituted Phenols with Calcium Bases

The most straightforward method for preparing simple substituted calcium phenoxides involves the reaction of a substituted phenol with a calcium base, such as calcium hydroxide or calcium oxide. This acid-base reaction typically proceeds in a suitable solvent.

Experimental Protocol: Synthesis of a Generic Substituted Calcium Phenoxide

Objective: To synthesize a substituted this compound from a substituted phenol and calcium hydroxide.

Materials:

-

Substituted Phenol (e.g., alkyl-substituted, halo-substituted, etc.)

-

Calcium Hydroxide (Ca(OH)₂)

-

Solvent (e.g., ethanol, methanol, or a hydrocarbon solvent like toluene)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenol in the chosen solvent.

-

Addition of Base: Add a stoichiometric amount of calcium hydroxide to the solution while stirring. For a divalent calcium ion, the molar ratio of phenol to calcium hydroxide is typically 2:1.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2 to 8 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to remove any residual solvent. The final product is the substituted this compound.

Quantitative Data for Direct Synthesis of Substituted Calcium Phenoxides

| Substituted Phenol | Calcium Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Oil-soluble phenol | CaO | Methanol | 2-8 | Reflux | High | --INVALID-LINK-- |

| Alkylbenzene sulfonic acid | Ca(OH)₂ | Oil | Not specified | 40-60 | High | --INVALID-LINK-- |

Experimental Workflow: Direct Synthesis

Caption: Workflow for the direct synthesis of substituted calcium phenoxides.

Synthesis of Overbased Calcium Alkylphenates

Overbased calcium alkylphenates are complex colloidal systems where a micellar calcium alkylphenate shell encapsulates amorphous calcium carbonate. These materials are widely used as detergents and for providing alkalinity in lubricating oils. The synthesis is a multi-step process involving a promoter to facilitate the carbonation reaction.

Experimental Protocol: Synthesis of Overbased Calcium Alkylphenate

Objective: To synthesize an overbased calcium alkylphenate with a high Total Base Number (TBN).

Materials:

-

Alkylphenol (e.g., dodecylphenol)

-

Calcium Hydroxide (Ca(OH)₂)

-

Calcium Oxide (CaO)

-

Promoter (e.g., methanol, ethylene glycol)

-

Diluent Oil

-

Carbon Dioxide (CO₂)

-

Reaction vessel with a stirrer, gas inlet, and condenser

-

Heating and cooling system

Procedure:

-

Initial Charge: Charge the reaction vessel with the alkylphenol, diluent oil, and the promoter.

-

Neutralization: Add a portion of the calcium hydroxide to neutralize the alkylphenol, forming the calcium alkylphenate. This is typically done at a moderate temperature (e.g., 50-60°C).

-

Addition of Excess Base: Add the remaining calcium hydroxide and calcium oxide to the mixture.

-

Carbonation: Introduce carbon dioxide gas into the reaction mixture at a controlled rate. The temperature is typically maintained below 60°C during this exothermic reaction. The CO₂ reacts with the excess calcium base to form calcium carbonate.

-

Heat Soaking: After carbonation is complete, the mixture is "heat soaked" at a slightly elevated temperature (e.g., 60-80°C) to ensure complete reaction and stabilize the product.

-

Solvent Stripping: The promoter (e.g., methanol) and any water formed during the reaction are removed by distillation, often under reduced pressure.

-

Filtration: The final product is filtered to remove any unreacted solids, resulting in a clear, oil-soluble overbased calcium alkylphenate.

Quantitative Data for Overbased Calcium Alkylphenate Synthesis

| Alkylphenol | Calcium Source | Promoter | Carbonation Temp. (°C) | TBN (mg KOH/g) | Reference |

| Dodecylphenol | CaO, Ca(OH)₂ | Methanol | < 35 | > 300 | --INVALID-LINK-- |

| Alkylbenzene sulfonic acid | CaO, Ca(OH)₂ | Methanol, Water | 60 | 528 | --INVALID-LINK-- |

Experimental Workflow: Overbased Synthesis

Caption: Workflow for the synthesis of overbased calcium alkylphenates.

Potential Applications in Drug Development

The application of substituted calcium phenoxides in drug development is not well-documented in publicly available literature. However, we can infer potential areas of interest based on the properties of their constituent parts: phenolic compounds and calcium.

Antimicrobial and Antifungal Activity

Phenolic compounds are known for their antimicrobial and antifungal properties. While research on substituted calcium phenoxides is scarce, studies on related calcium compounds offer some insights. Calcium hydroxide and calcium oxide have demonstrated antimicrobial and antifungal activity.[1][2][3] For instance, the antimicrobial effect of calcium hydroxide is attributed to the release of hydroxyl ions, which can damage bacterial cell membranes and denature proteins.[1] It is plausible that substituted calcium phenoxides could exhibit similar properties, potentially enhanced by the specific substituents on the phenol ring.

Calcium Signaling and Channel Modulation

Calcium is a ubiquitous second messenger involved in a vast array of cellular processes. The disruption of calcium homeostasis is implicated in numerous diseases. While there is no direct evidence of substituted calcium phenoxides acting as signaling molecules, some nitro-substituted compounds have been synthesized and shown to act as calcium channel antagonists.[4] This suggests a potential avenue for designing substituted calcium phenoxides that could modulate calcium signaling pathways.

Hypothetical Signaling Pathway Involvement

The diagram below illustrates a hypothetical mechanism by which a substituted this compound could influence intracellular calcium levels, potentially leading to a therapeutic effect. This is a speculative model and requires experimental validation.

Caption: Hypothetical modulation of a calcium channel by a substituted this compound.

Conclusion

The synthesis of substituted calcium phenoxides is a well-established field, particularly for industrial applications like lubricant additives. The methodologies for their preparation, especially for overbased variants, are robust and scalable. While their direct application in drug development is currently underexplored, the inherent biological activities of phenols and the central role of calcium in cellular physiology present intriguing possibilities. Future research could focus on synthesizing novel substituted calcium phenoxides and screening them for antimicrobial, antifungal, and calcium-modulating activities. This could open up new avenues for these versatile compounds in the pharmaceutical sciences.

References

- 1. Antimicrobial Activity of Calcium Hydroxide in Endodontics: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal coatings based on Ca(OH)2 mixed with ZnO/TiO2 nanomaterials for protection of limestone monuments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of calcium hydroxide, calcium oxide, and mineral trioxide aggregate paste against α-Hemolytic Streptococcus | Conservative Dentistry Journal [e-journal.unair.ac.id]

- 4. Cytotoxicity and Effects of a New Cacium Hydroxide Nanoparticle Material on Production of Reactive Oxygen Species by LPS-Stimulated Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]

Anhydrous Calcium Phenoxide: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous calcium phenoxide, a key intermediate in various chemical syntheses, presents unique stability challenges that necessitate a thorough understanding for its effective use in research and pharmaceutical development. This technical guide provides a comprehensive overview of the stability of anhydrous this compound, detailing its thermal properties, susceptibility to atmospheric conditions, and recommended handling and storage protocols. While specific quantitative data for the anhydrous form is limited in the public domain, this guide synthesizes available information on related compounds and general principles of metal phenoxide chemistry to provide a robust framework for its safe and effective utilization.

Introduction

This compound, the calcium salt of phenol, is a versatile chemical reagent with applications ranging from a component in lubricating oils to a precursor in the synthesis of more complex organic molecules. In its anhydrous form, its reactivity is heightened, making it a valuable tool but also increasing its sensitivity to environmental factors. Understanding the stability of anhydrous this compound is paramount to ensure reaction efficiency, product purity, and safety in a laboratory and manufacturing setting.

This guide will delve into the critical aspects of the stability of anhydrous this compound, including its thermal decomposition profile, hygroscopicity, and reactivity with carbon dioxide. Detailed experimental protocols for assessing these stability parameters are provided, along with visualizations to illustrate key concepts and workflows.

Thermal Stability

The thermal stability of anhydrous this compound is a critical parameter, dictating its viable temperature range for storage and reactions. Upon heating, metal phenoxides can undergo decomposition, typically yielding metal oxides and organic byproducts.

Thermogravimetric Analysis (TGA)

Ca(OC₆H₅)₂ (s) → CaO (s) + (C₆H₅)₂O (g) or other organic fragments.

A typical TGA experiment would be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Table 1: Hypothetical Thermogravimetric Analysis Data for Anhydrous this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 25 - 200 | < 1% | Desorption of loosely bound solvent (if any) |

| 200 - 400 | Minor | Onset of decomposition |

| > 400 | Significant | Major decomposition to calcium oxide |

Differential Scanning Calorimetry (DSC)

DSC analysis provides insights into the energetic changes that occur as the material is heated. For anhydrous this compound, DSC can reveal the temperatures of phase transitions, melting, and decomposition.

Table 2: Expected Differential Scanning Calorimetry Events for Anhydrous this compound

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) | Notes |

| Variable | Endotherm | Positive | Melting point (if it melts before decomposing) |

| > 400 | Exotherm/Endotherm | Variable | Decomposition, which can be a complex series of reactions. |

Reactivity with Atmospheric Components

Anhydrous this compound is highly susceptible to degradation upon exposure to atmospheric moisture and carbon dioxide.

Hygroscopicity

In the presence of water, anhydrous this compound will readily hydrate, which can alter its chemical reactivity and physical properties. The reaction is as follows:

Ca(OC₆H₅)₂ (s) + nH₂O (g) → Ca(OC₆H₅)₂·nH₂O (s)

Further hydrolysis can lead to the formation of calcium hydroxide and phenol.

Reactivity with Carbon Dioxide

This compound can react with carbon dioxide, particularly in the presence of moisture, to form calcium carbonate and phenol. This reaction is analogous to the carbonation of calcium hydroxide.

Ca(OC₆H₅)₂ (s) + CO₂ (g) + H₂O (l) → CaCO₃ (s) + 2C₆H₅OH (l)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of anhydrous this compound.

Synthesis of Anhydrous this compound

Objective: To prepare anhydrous this compound from phenol and a calcium source.

Materials:

-

Phenol

-

Calcium metal or calcium hydride (CaH₂)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

Procedure:

-

Under an inert atmosphere, dissolve freshly distilled phenol in the anhydrous solvent in a Schlenk flask.

-

Slowly add stoichiometric amounts of calcium metal or calcium hydride to the phenol solution. The reaction with calcium metal will produce hydrogen gas.

-

The reaction mixture is typically stirred at room temperature or gentle reflux until the calcium source is fully consumed.

-

The resulting this compound may precipitate out of the solution.

-

The solvent is removed under vacuum to yield the anhydrous this compound as a solid.

-

The product should be stored under an inert atmosphere.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of anhydrous this compound.

Instrumentation: Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (5-10 mg) of anhydrous this compound into a tared TGA pan (e.g., alumina or platinum). All sample handling should be performed in an inert atmosphere (glovebox).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition.

Instrumentation: Differential Scanning Calorimeter

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Hermetically seal a small, accurately weighed sample (2-5 mg) of anhydrous this compound in a DSC pan (e.g., aluminum or copper) inside an inert atmosphere glovebox.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

Hygroscopicity Assessment Protocol

Objective: To quantitatively assess the moisture uptake of anhydrous this compound.

Instrumentation:

-

Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a microbalance.

Procedure:

-

Place a known mass of anhydrous this compound in the instrument.

-

Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature.

-

Allow the sample to equilibrate at each RH step and record the mass change.

-

Plot the mass change as a function of RH to generate a sorption isotherm.

Visualizations

Logical Workflow for Stability Assessment

Caption: Workflow for assessing the stability of anhydrous this compound.

Degradation Pathway of Anhydrous this compound

Caption: Potential degradation pathways for anhydrous this compound.

Handling and Storage Recommendations

Given its sensitivity, stringent handling and storage procedures are essential to maintain the integrity of anhydrous this compound.

-

Inert Atmosphere: All handling and storage must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.

-

Moisture and CO₂ Exclusion: Storage containers should be hermetically sealed to prevent ingress of moisture and carbon dioxide.

-

Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources to prevent thermal decomposition.

-

Material Compatibility: Use glass or stainless steel containers. Avoid contact with incompatible materials that could react with the phenoxide.

Conclusion

The stability of anhydrous this compound is a multifaceted issue governed by its thermal properties and its reactivity towards atmospheric components. While direct quantitative data is sparse, an understanding of the behavior of related metal phenoxides and calcium compounds allows for the formulation of robust handling and experimental protocols. For researchers and professionals in drug development, adherence to inert atmosphere techniques and careful control of temperature are critical for the successful application of this reactive and valuable chemical intermediate. Further studies to quantify the thermal decomposition kinetics and hygroscopicity of pure, anhydrous this compound would be of significant value to the scientific community.

Methodological & Application

Application Notes and Protocols: Calcium Phenoxide as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of calcium phenoxide and related calcium-based catalysts in various organic transformations. The information is intended to guide researchers in leveraging these earth-abundant metal catalysts for efficient and sustainable synthesis.

Introduction

This compound [Ca(OPh)₂] is an alkaline earth metal alkoxide that has garnered attention as a versatile catalyst in organic synthesis. Its utility stems from its basicity, Lewis acidity of the calcium center, and its ability to be generated in situ or used as a pre-formed complex. As a non-toxic, cost-effective, and readily available catalyst, it presents a sustainable alternative to traditional transition-metal or strong base catalysts. These notes will cover its application in key organic reactions, including the synthesis of heterocycles, ring-opening polymerization, and condensation reactions.

Protocol 1: General Synthesis of this compound Catalyst

This protocol outlines a general method for the preparation of this compound from calcium oxide and phenol, which can be adapted for various applications.

Materials:

-

Calcium oxide (CaO), pulverulent

-

Phenol (PhOH)

-

Monohydric alcohol (e.g., 2-ethoxyethanol) as reaction medium

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for reflux and distillation

Procedure:

-

Activation of Calcium Oxide: Form a mixture of the monohydric alcohol (2.5-10 lbs per pound of CaO) and pulverized calcium oxide in a reaction vessel equipped with a stirrer and a reflux condenser.[1]

-

Heat the mixture to a temperature above the atmospheric boiling point of the alcohol (between 225°F and 450°F) and maintain for at least one hour under autogenous pressure to activate the calcium oxide.[1]

-

Reaction with Phenol: Cool the mixture to the atmospheric boiling point of the alcohol.

-

Slowly add the oil-soluble phenol (at least one equivalent per equivalent of CaO) to the activated calcium oxide slurry.[1]

-

Reflux the resulting mixture for 1 to 4 hours to ensure complete reaction and formation of calcium phenolate.[1]

-